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Compound of Interest

Compound Name: Diethyl D-(-)-tartrate

Cat. No.: B1194093

Introduction

Diethyl D-(-)-tartrate (DET) is a readily available and inexpensive chiral molecule derived from
naturally occurring D-(-)-tartaric acid. It serves as a cornerstone in modern asymmetric
synthesis, primarily as a chiral ligand for metal-catalyzed reactions. Its Cz-symmetric backbone
allows for the creation of a well-defined chiral environment around a metallic center, enabling
high levels of stereocontrol in a variety of chemical transformations. These reactions are crucial
in the pharmaceutical industry for the synthesis of enantiomerically pure drug intermediates
and active pharmaceutical ingredients. Diethyl D-(-)-tartrate and its derivatives are
instrumental in reactions such as epoxidations, dihydroxylations, cyclopropanations, and aldol
reactions.[1][2][3]

The most notable application of diethyl D-(-)-tartrate is in the Sharpless-Katsuki asymmetric
epoxidation, a highly reliable and predictable method for converting prochiral allylic alcohols

into chiral 2,3-epoxyalcohols.[4][5][6] This reaction earned K. Barry Sharpless a share of the

Nobel Prize in Chemistry in 2001 and remains a vital tool for synthetic chemists.[6]

Key Application: The Sharpless Asymmetric
Epoxidation

The Sharpless asymmetric epoxidation is a powerful method for the enantioselective oxidation
of primary and secondary allylic alcohols to the corresponding epoxy alcohols.[6] The reaction
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utilizes a catalyst formed in situ from titanium tetra(isopropoxide) (Ti(OiPr)4) and diethyl D-(-)-
tartrate (D-(-)-DET), with tert-butyl hydroperoxide (TBHP) serving as the terminal oxidant.[4][5]

Mechanism Overview

The active catalyst is a dimeric titanium-tartrate complex.[7][8][9] The reaction proceeds
through the coordination of the allylic alcohol and TBHP to the titanium center. The chiral
environment enforced by the D-(-)-DET ligand dictates the facial selectivity of the oxygen
transfer from the peroxide to the double bond of the allylic alcohol, resulting in a high
enantiomeric excess (e.e.) of one epoxide enantiomer.[4][10]

[Ti(D-DET)(OIP):]

Click to download full resolution via product page
Caption: Catalytic cycle of the Sharpless Asymmetric Epoxidation.
Stereochemical Model and Prediction

A key advantage of the Sharpless epoxidation is its predictable stereochemical outcome. The
choice of the tartrate enantiomer directly controls the absolute configuration of the product
epoxide. For D-(-)-diethyl tartrate, the oxygen atom is delivered to the bottom or beta face of
the allylic alcohol when it is drawn in a specific orientation.

Caption: Mnemonic for predicting stereochemistry in Sharpless epoxidation.

Quantitative Data Summary

The Sharpless Asymmetric Epoxidation provides consistently high enantiomeric excess for a
wide range of allylic alcohol substrates.
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Substrate (Allylic . . Enantiomeric
Tartrate Ligand Yield (%)

Alcohol) Excess (e.e., %)

Geraniol L-(+)-DET 77-83 95

(E)-2-Hexen-1-ol D-(-)-DET 80-90 >95

Cinnamyl alcohol D-(-)-DET 70-80 96

Allyl alcohol L-(+)-DET ~80 90

(2)-2-Tridecen-1-ol L-(+)-DET 91 >95

(Note: Yields and e.e. values are representative and can vary based on specific reaction
conditions and scale.)

Protocols

Protocol 1: General Procedure for Sharpless
Asymmetric Epoxidation

This protocol describes the epoxidation of a generic primary allylic alcohol using D-(-)-diethyl
tartrate.

Materials:

Dichloromethane (CH2Clz, anhydrous)

e Titanium (IV) isopropoxide (Ti(OiPr)a)

¢ D-(-)-Diethyl tartrate (D-(-)-DET)

o Allylic alcohol (substrate)

e tert-Butyl hydroperoxide (TBHP, ~5.5 M in decane)
« 4A Molecular Sieves (powdered, activated)

e Celitem®
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» Diethyl ether

¢ 10% aqueous NaOH solution saturated with NaCl
e Anhydrous Magnesium Sulfate (MgSQOa)
Procedure:

e Setup: An oven-dried, 500 mL round-bottom flask containing a magnetic stir bar is fitted with
a septum and flushed with nitrogen.

 Solvent and Sieves: Add powdered 4A molecular sieves (~3g) and 200 mL of anhydrous
CH2Clz2 to the flask. Cool the suspension to -20 °C in a dry ice/acetone bath with stirring.

o Catalyst Formation: Sequentially add D-(-)-diethyl tartrate (e.g., 6.0 mmol) and titanium (V)
isopropoxide (e.g., 5.0 mmol) via syringe. Stir the mixture for 30 minutes at -20 °C.

o Substrate Addition: Add the allylic alcohol (e.g., 50 mmol) to the catalyst mixture.

o Oxidant Addition: Add tert-butyl hydroperoxide (e.g., 100 mmol, 2.0 eq) dropwise over
several minutes. The reaction is often marked by a color change to a deeper yellow/orange.

e Reaction Monitoring: Seal the flask and maintain stirring at -20 °C. The reaction progress can
be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours
to 24 hours depending on the substrate.

o Workup:

o Upon completion, add 50 mL of 10% aqueous NaOH solution saturated with NaCl to the
cold reaction mixture.

o Remove the flask from the cooling bath and stir vigorously at room temperature for 1 hour.
A white precipitate should form.

o Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl
ether.
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o Separate the organic layer from the filtrate. Extract the aqueous layer twice with diethyl
ether.

o Combine the organic layers, dry over anhydrous MgSOea, filter, and concentrate under
reduced pressure.

 Purification: The crude epoxy alcohol can be purified by flash column chromatography on
silica gel.
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Caption: Experimental workflow for the Sharpless Asymmetric Epoxidation.
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Other Applications

While the Sharpless epoxidation is the most prominent, derivatives of diethyl tartrate are
employed in other asymmetric transformations:

¢ Cyclopropanation: Chiral Lewis acids derived from tartrates have been explored for the
enantioselective cyclopropanation of allylic alcohols, although achieving high
enantioselectivity can be challenging compared to other methods.[11][12]

o Aldol Reactions: Tartrate derivatives have been used as chiral auxiliaries to control the
stereochemistry of aldol reactions, a fundamental C-C bond-forming reaction.[2][13]

o Phase Transfer Catalysis: Crown ethers synthesized from diethyl tartrate can be used as
enantioselective phase transfer catalysts in reactions like Michael additions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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